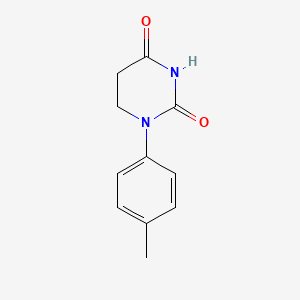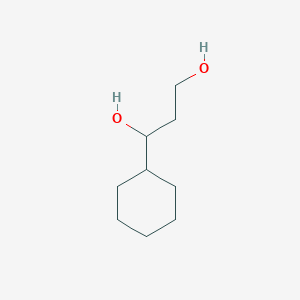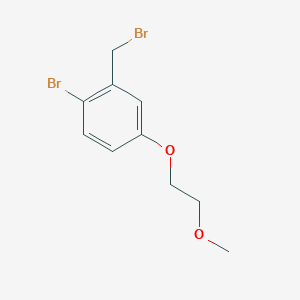![molecular formula C12H10N2S B13887233 5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13887233.png)
5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a fused pyrrole and thiazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole typically involves the annulation of the pyrrole ring to the thiazole ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield the thiazole ring, which can then be fused with a pyrrole ring through cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow synthesis, which allows for the efficient and controlled production of the compound. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated derivatives, alkylated or acylated products.
Scientific Research Applications
5-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of topoisomerase II and other molecular targets involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets:
Topoisomerase II Inhibition: The compound binds to the enzyme topoisomerase II, preventing it from relaxing supercoiled DNA, which is essential for DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately cell death.
Signal Transduction Pathways: It may also interfere with various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Thiazolo[4,5-b]pyridines:
Uniqueness: 5-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole is unique due to its specific substitution pattern and the presence of both pyrrole and thiazole rings, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C12H10N2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C12H10N2S/c1-2-4-9(5-3-1)6-10-7-11-12(14-10)13-8-15-11/h1-5,7-8,14H,6H2 |
InChI Key |
TZIGQBAZIBGEOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(N2)N=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13887157.png)
![5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13887162.png)
![4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)





![{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13887199.png)
![5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13887211.png)


![3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine](/img/structure/B13887235.png)

